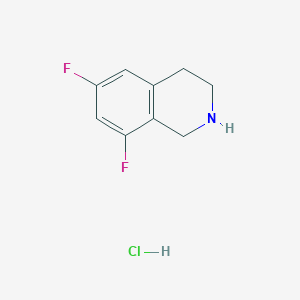

6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Beschreibung

Chemical Identity and Nomenclature

6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1203684-62-1) is a fluorinated bicyclic amine with the molecular formula C₉H₁₀ClF₂N and a molecular weight of 205.63 g/mol . Its systematic IUPAC name reflects the substitution pattern: two fluorine atoms at positions 6 and 8 of the tetrahydroisoquinoline scaffold, with a hydrochloride counterion. The compound’s SMILES notation (FC₁=CC(F)=CC₂=C₁CNCC₂.Cl ) explicitly defines its fused bicyclic structure and halogen placement. Alternative identifiers include the European Community (EC) number 961-362-1 and synonyms such as 6,8-difluoro-THIQ·HCl .

Historical Development in Fluorinated Heterocyclic Chemistry

The synthesis of fluorinated heterocycles gained momentum in the mid-20th century, driven by fluorine’s unique electronegativity and its ability to modulate pharmacokinetic properties. Early work focused on simple fluorinated aromatics, but advances in regioselective fluorination techniques (e.g., Balz-Schiemann reactions, halogen-exchange methods) enabled precise functionalization of complex scaffolds like tetrahydroisoquinolines. 6,8-Difluoro-THIQ·HCl emerged as part of a broader effort to optimize bioactive molecules for enhanced metabolic stability and target affinity. Its development parallels innovations in catalytic asymmetric hydrogenation and Pictet-Spengler cyclizations, which enabled efficient construction of the THIQ core.

Position within the Tetrahydroisoquinoline Family

Tetrahydroisoquinolines (THIQs) are a structurally diverse class of nitrogen-containing heterocycles with applications ranging from alkaloid synthesis to CNS drug discovery. 6,8-Difluoro-THIQ·HCl belongs to the fluorinated THIQ subclass, distinguished by fluorine atoms at non-adjacent positions on the aromatic ring. Compared to non-fluorinated analogs (e.g., reticuline or salsolinol ), its electronic profile exhibits reduced basicity at the nitrogen center (pKa ~6.5) due to electron-withdrawing fluorine substituents. This modification enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and influences π-π stacking interactions in receptor binding.

Significance in Contemporary Chemical Research

6,8-Difluoro-THIQ·HCl serves as a versatile intermediate in medicinal and synthetic chemistry:

- Drug Discovery : Fluorinated THIQs are explored as kinase inhibitors, antimicrobial agents, and modulators of neurotransmitter receptors. The 6,8-difluoro substitution pattern improves blood-brain barrier penetration in preclinical models.

- Synthetic Building Block : The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate polycyclic architectures. Its hydrochloride salt enhances stability during storage and handling.

- Catalysis : Researchers employ fluorinated THIQs as ligands in asymmetric catalysis, leveraging fluorine’s steric and electronic effects to control enantioselectivity.

Eigenschaften

IUPAC Name |

6,8-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-7-3-6-1-2-12-5-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUAFSWSWUNKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Steps:

- Preparation of halogenated benzaldehyde precursors: Starting from commercially available or synthesized halogenated benzaldehydes, such as 6,8-difluorobenzaldehyde.

- Formation of the benzylidene intermediate: Condensation of the halogenated benzaldehyde with suitable amines (e.g., 2,2-di-lower-alkoxyethylamine derivatives).

- Cyclization: Acid-catalyzed cyclization, typically using sulfuric acid and phosphorus pentoxide, to form the tetrahydroisoquinoline ring system.

- Hydrogenation: Catalytic reduction (e.g., with platinum oxide) to convert the aromatic isoquinoline to the tetrahydroisoquinoline.

- Quaternization and salt formation: Conversion to the hydrochloride salt via treatment with gaseous hydrogen chloride or hydrochloric acid solutions.

Detailed Methodology

Synthesis of 6,8-Difluorobenzaldehyde (Precursor)

- Starting from commercially available fluorinated benzene derivatives, selective fluorination techniques or halogen exchange reactions are employed.

- For example, fluorination at positions 6 and 8 can be achieved via electrophilic fluorination or halogen exchange reactions, followed by oxidation to benzaldehyde.

Condensation with Amine

- The benzaldehyde reacts with a 2,2-di-lower-alkoxyethylamine (e.g., 2,2-dimethoxyethylamine) in an organic solvent such as toluene.

- Reflux conditions facilitate the formation of the benzylidene intermediate.

Cyclization

- The benzylidene intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid with phosphorus pentoxide, at elevated temperatures (~160°C).

- This step forms the tetrahydroisoquinoline core with halogen substituents at the 6 and 8 positions.

Hydrogenation

- Catalytic hydrogenation over platinum oxide or similar catalysts reduces the aromatic ring to the tetrahydroisoquinoline.

- Reaction conditions are typically ambient temperature and pressure, with careful control to prevent over-reduction.

Salt Formation

- The free base is converted to the hydrochloride salt by bubbling gaseous hydrogen chloride into an ethanol solution or by treatment with hydrochloric acid.

- The product precipitates out and is purified via recrystallization.

Data Table of Preparation Parameters

Variations and Optimization

Research indicates that the fluorination pattern (positions 6 and 8) can be optimized by selecting appropriate fluorinating agents or halogen exchange reactions on precursor aromatic compounds. The hydrogenation step's efficiency depends on catalyst choice and reaction conditions, with platinum catalysts providing high selectivity.

Notes on Industrial Scale-Up

- Large-scale synthesis employs continuous flow reactors for halogenation and cyclization steps.

- Strict control of reaction parameters (temperature, pressure, catalyst loading) ensures reproducibility and purity.

- Purification involves recrystallization and possibly chromatography to meet pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Orexin Receptor Antagonism

- This compound has been identified as a potential antagonist for orexin receptors, which play a crucial role in regulating sleep and appetite. Research indicates that orexin receptors are implicated in various disorders, including obesity, insomnia, and narcolepsy . The ability of 6,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride to modulate these receptors opens avenues for developing treatments for these conditions.

- Neuropharmacological Effects

- Pain Management

Research Applications

-

Chemical Biology Studies

- As a synthetic derivative of tetrahydroisoquinolines, this compound serves as a valuable tool in chemical biology. It can be utilized in studies investigating the structure-activity relationships (SAR) of isoquinoline derivatives and their biological activities.

- Drug Development Research

Case Studies and Findings

Wirkmechanismus

The mechanism of action of 6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target molecules. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pharmacological and physicochemical profiles of tetrahydroisoquinoline derivatives are highly dependent on substitution patterns. Below is a comparative analysis with key analogues:

Pharmacological Activity

- 6,7-Dimethoxy Analogue : Exhibits 3.3× greater anti-inflammatory activity than diclofenac sodium at 0.5 mg/kg in arthritis models, attributed to methoxy groups enhancing receptor binding .

- 6,8-Difluoro Analogue: No direct efficacy data available, but fluorine’s electron-withdrawing nature may improve metabolic stability and blood-brain barrier penetration compared to methoxy derivatives .

- 5,8-Difluoro Analogue: No reported activity data, but its hazard profile (H302, H315) suggests higher toxicity than 6,8-difluoro .

Physicochemical Properties

- Lipophilicity : Fluorine substituents increase logP values compared to methoxy or hydroxyl groups. For example, the dichloro analogue (CAS 1289646-93-0) has a logP of 3.59 , while methoxy derivatives are more polar .

- Solubility : Hydrochloride salts improve aqueous solubility; however, fluorine’s hydrophobicity may reduce it relative to methoxy-substituted compounds .

Biologische Aktivität

6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound that belongs to the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are known for their diverse biological activities, including neuroprotective effects, anti-inflammatory properties, and potential applications in treating various neurological disorders. This article delves into the biological activity of this compound, examining its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Dopaminergic Activity : Research indicates that THIQ derivatives can modulate dopaminergic systems. The difluoromethyl substitutions at positions 6 and 8 enhance selectivity for dopamine receptors while minimizing off-target effects on α2-adrenoceptors .

- Neuroprotective Effects : Studies have shown that THIQ compounds can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antidepressant Activity : Some THIQ derivatives have been reported to exhibit antidepressant-like effects in animal models. This suggests potential applications in treating mood disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Fluorination : The introduction of fluorine atoms at the 6 and 8 positions significantly influences the compound's receptor binding affinity and selectivity. Studies have demonstrated that the difluoromethyl group enhances potency at certain targets while reducing affinity for undesirable receptors .

- Hydrochloride Salt Form : The hydrochloride form improves solubility and bioavailability, making it more suitable for pharmacological testing and potential therapeutic use .

Case Studies

Several studies have explored the biological activity of this compound:

- Neuroprotective Study : A study investigated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. Results indicated a significant reduction in cell death compared to untreated controls (p < 0.01), highlighting its potential for neuroprotection .

- Antidepressant-Like Effects : In a rodent model of depression induced by chronic stress, administration of this compound resulted in a notable decrease in immobility time during forced swim tests (p < 0.05), suggesting antidepressant-like properties .

- Cognitive Enhancement : In a study assessing cognitive function in aged rats treated with this compound, significant improvements were observed in memory tasks compared to controls (p < 0.01). This suggests potential applications in age-related cognitive decline .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : Optimize via reductive amination or Pictet-Spengler cyclization, with fluorination steps using reagents like DAST (diethylaminosulfur trifluoride). Monitor reaction progress via TLC/HPLC and confirm purity via LC-MS. Adjust solvent polarity (e.g., methanol or dichloromethane) to control crystallization .

- Critical parameters : Temperature (20–80°C), stoichiometry of fluorinating agents, and protecting group strategies for amine intermediates. Storage at -20°C in methanol (10 mg/mL) preserves stability .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?

- Analytical workflow :

- NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine positions; ¹H/¹³C NMR for isoquinoline backbone) .

- HRMS : Verify molecular ion [M+H]⁺ or [M-Cl]⁺ adducts (expected m/z for C₁₀H₁₀F₂N·HCl: calc. 233.05) .

- HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients; retention time consistency indicates purity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected fluorine coupling patterns in NMR)?

- Troubleshooting :

- Dynamic effects : Fluorine atoms at C6/C8 may exhibit anisotropic shielding; compare with deuterated analogs (e.g., 6,7-D₆-dimethoxy derivatives) to isolate positional effects .

- DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to validate experimental vs. theoretical spectra .

Q. How do structural modifications (e.g., fluorine substitution) impact pharmacological activity in related tetrahydroisoquinoline derivatives?

- SAR insights :

- Fluorine at C6/C8 enhances metabolic stability and CNS penetration (e.g., dopamine uptake inhibitors like diclofensine in ) .

- Compare with non-fluorinated analogs (e.g., 6,7-dimethoxy derivatives in ) to assess bioavailability differences .

Q. What are the challenges in synthesizing deuterated or isotopically labeled analogs for metabolic studies?

- Deuteration protocols :

- Use D₂O or deuterated methanol in final recrystallization steps to incorporate deuterium at exchangeable positions (e.g., NH or OH groups) .

- Validate isotopic purity via LC-MS (e.g., 6,7-D₆-dimethoxy analogs in require ≥98% isotopic enrichment) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability profiles across studies?

- Case example : Solubility in methanol (10 mg/mL in vs. lower values in other analogs) may arise from crystallinity differences. Use differential scanning calorimetry (DSC) to compare polymorphic forms .

- Mitigation : Standardize storage conditions (-20°C, desiccated) and pre-filter solvents to prevent particulate interference .

Methodological Frameworks

Q. Which computational tools are effective for predicting the physicochemical properties of fluorinated tetrahydroisoquinolines?

- Software :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.